Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane
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Overview
Description
Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane is a complex organosilicon compound It features a silane group bonded to a nitro-substituted phenoxy group, which is further connected to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane typically involves multiple steps:
Formation of the dioxaborolane moiety: This can be achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment of the nitro group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Coupling reactions: The phenoxy group is coupled with the dioxaborolane moiety using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Final assembly: The silane group is introduced in the final step, often through hydrosilylation reactions involving silanes and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Amines and related compounds are the primary products.
Substitution: Substituted phenoxy derivatives are formed.
Scientific Research Applications
Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxaborolane moiety is known for its ability to form stable complexes with various substrates . These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the nitro and silane groups.
N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a nitro and dioxaborolane moiety but differs in the overall structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but lacks the silane and nitro groups.
Uniqueness
Trimethyl(2-((2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methoxy)ethyl)silane is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the silane group enhances its utility in materials science, while the nitro and dioxaborolane moieties provide versatility in organic synthesis and biological research.
Properties
IUPAC Name |
trimethyl-[2-[[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methoxy]ethyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO6Si/c1-17(2)18(3,4)26-19(25-17)14-8-9-16(15(12-14)20(21)22)24-13-23-10-11-27(5,6)7/h8-9,12H,10-11,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMFVTUZIRRBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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